molecular formula C13H7BrO2S B2646764 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran CAS No. 433254-74-1

5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran

Cat. No.: B2646764
CAS No.: 433254-74-1
M. Wt: 307.16
InChI Key: VPSLEJKACKUKEW-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran (CAS 433254-74-1) is a high-purity chemical compound with the molecular formula C13H7BrO2S and a molecular weight of 307.16 g/mol . This benzofuran derivative features a thiophene-2-carbonyl moiety, a scaffold of significant interest in medicinal and agricultural chemistry due to its potential to interact with various biological targets. This compound is intended for research applications only and is a key intermediate for researchers designing and synthesizing novel bioactive molecules. Structural analogs of this compound, specifically benzofuran derivatives containing a 2-carbonyl thiophene group, have been synthesized and evaluated for their nematicidal activity in scientific studies . Such research suggests the potential value of this chemical scaffold in developing new agents for pest management. Furthermore, the thiophene-2-carbonyl group is a recognized pharmacophore in the development of enzyme inhibitors. For instance, similar furan- and thiophene-2-carbonyl derivatives have been investigated for their ability to inhibit the Factor Inhibiting HIF-1 (FIH-1), a key enzyme in the cellular response to hypoxia . This indicates its utility in biochemical and pharmacological research, particularly in studies aimed at modulating the hypoxia-inducible factor (HIF) pathway. Researchers will find this product available in various milligram quantities to support laboratory-scale investigations . It is strictly for use in industrial applications or scientific research and is not certified for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO2S/c14-9-3-4-10-8(6-9)7-11(16-10)13(15)12-2-1-5-17-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLEJKACKUKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran typically involves the following steps:

    Bromination of Benzofuran: The bromination of benzofuran is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an inert solvent such as dichloromethane at room temperature.

    Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride or oxalyl chloride. The reaction is typically conducted under reflux conditions in an inert solvent like dichloromethane.

    Coupling Reaction: The brominated benzofuran is then coupled with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperatureroom temperature to reflux.

    Substitution: Amines, thiols, alkoxides; basepotassium carbonate; solventdimethylformamide; temperatureroom temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzofurans with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran. For instance, derivatives of thiophene-2-carbonyl amino acids were synthesized and evaluated for their ability to inhibit factor inhibiting HIF-1 (FIH-1), a critical protein in cancer progression. The results indicated that these compounds could activate hypoxia-inducible factor (HIF), which plays a role in tumor growth under low oxygen conditions .

1.2 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of similar compounds has been extensively studied. For example, the incorporation of halogen atoms at specific positions on the thiophene moiety significantly influenced the antiproliferative activity against various cancer cell lines. A compound with a bromo group at position 5 exhibited enhanced activity compared to its chloro counterpart, suggesting that halogenation can be a strategic modification for developing more potent anticancer agents .

Synthesis and Chemical Properties

2.1 Synthetic Routes
The synthesis of this compound can be achieved through multiple synthetic pathways. One efficient method involves the condensation of thiophene-2-carboxylic acids with appropriate benzofuran derivatives. This modular approach allows for the introduction of various functional groups, which can be tailored to enhance biological activity or solubility .

2.2 Photophysical Properties
The photophysical characteristics of benzofuran derivatives have been investigated for their potential use in photodynamic therapy (PDT). Compounds like this compound exhibit unique absorption properties that can be exploited for targeted cancer treatments using light activation .

Case Studies

3.1 In Vitro Evaluation
A series of in vitro studies demonstrated the efficacy of thiophene-containing compounds in inhibiting cell proliferation across different cancer cell lines, including A-375 (melanoma) and MCF-7 (breast cancer). The IC50 values indicated significant antiproliferative effects, particularly when specific substituents were introduced into the molecular structure .

3.2 Mechanistic Insights
Mechanistic studies involving docking simulations have provided insights into how these compounds interact with cellular targets such as tubulin and other proteins involved in cell cycle regulation. This understanding aids in the rational design of new derivatives with improved efficacy and specificity .

Data Tables

Compound NameIC50 (μM)Cancer Cell LineMechanism
This compound0.79A-375Tubulin inhibition
5-Bromo derivative with oxime group0.28MCF-7HIF activation
Unsubstituted thiophene derivative8.22HT-29Apoptosis induction

Mechanism of Action

The mechanism of action of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects and Properties

The following table compares 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran with key structural analogues, focusing on substituent effects, molecular properties, and pharmacological relevance.

Compound Name Substituents Molecular Formula Key Features References
This compound 2: Thiophene-2-carbonyl; 5: Br C₁₃H₇BrO₂S Discontinued commercially; potential halogen bonding (Br) and π-π interactions .
5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran 2: Methyl; 3: PhSO₂; 5: Br C₁₅H₁₁BrO₃S Planar benzofuran core; sulfonyl group enhances polarity and crystal stability .
5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran 2: Methyl; 3: 4-ClC₆H₄SO; 5: Br C₁₅H₁₀BrClO₂S C–H···O and Br···Br interactions in crystal packing; monoclinic symmetry .
Ethyl 5-bromo-1-benzofuran-2-carboxylate 2: CO₂Et; 5: Br C₁₁H₉BrO₃ Near-planar structure; evaluated for antimicrobial activity .
5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran 2: 2-FC₆H₄; 3: MeSO; 5: Br C₁₅H₁₀BrFO₂S Synthesized via oxidation of methylsulfanyl precursor; Rf = 0.49 (hexane/EtOAc) .
5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran 2: 4-FC₆H₄; 3: PhSO; 5: F; 7: Me C₂₁H₁₅F₂O₂S Structural analogue with dual halogen substitution; pharmacological screening pending .

Key Comparative Insights

Halogen Bonding: Bromine at the 5-position participates in Br···Br or Br···O interactions in analogues like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, stabilizing crystal lattices .

Pharmacological Potential: While direct data for the target compound are lacking, ethyl 5-bromo-1-benzofuran-2-carboxylate demonstrates antimicrobial activity, suggesting that the benzofuran core and bromine substitution are critical for bioactivity .

Synthetic Accessibility :

  • The target compound’s synthesis route is unspecified in the evidence, but analogues like 5-bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran are prepared via oxidation of methylsulfanyl precursors using 3-chloroperoxybenzoic acid .

Biological Activity

5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article will explore the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound this compound features a benzofuran core substituted with a bromine atom and a thiophene-2-carbonyl group. The unique structure contributes to its diverse biological activities, particularly its interaction with biological targets at the molecular level.

1. Anti-Cancer Activity

Research has indicated that benzofuran derivatives, including those similar to this compound, exhibit significant anti-cancer properties. Various studies have highlighted their ability to inhibit cancer cell proliferation through different mechanisms:

  • Mechanism of Action : The inhibition of specific signaling pathways involved in cell growth and survival is a common mechanism. For instance, compounds targeting hypoxia-inducible factors (HIFs) have shown promise in cancer treatment by disrupting tumor growth under low oxygen conditions .
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structural features can reduce cell viability in cancer lines such as A549 (lung adenocarcinoma) and SK-N-BE(2)c (neuroblastoma) cells. For example, compounds derived from furan and thiophene scaffolds were tested for their ability to activate HIF pathways which are crucial in cancer progression .

2. Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is another area where this compound may demonstrate efficacy:

  • Activity Against Pathogens : Studies have shown that certain benzofuran derivatives possess activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structural modifications in these compounds can enhance their binding affinity to bacterial targets, leading to increased antimicrobial potency .
  • Minimum Inhibitory Concentration (MIC) : In comparative studies, MIC values for similar compounds have been reported, indicating their effectiveness against various pathogens. For instance, some derivatives exhibited MIC values as low as 0.125 μg/mL against Mycobacterium tuberculosis, suggesting that structural enhancements can lead to significant increases in antimicrobial activity .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Pathogen/Cancer TypeMIC/IC50 Value
This compoundAnti-cancerA549 (lung adenocarcinoma)TBD
Similar Benzofuran DerivativeAntimicrobialStaphylococcus aureus0.125 μg/mL
Coumestan DerivativeAnti-TBMycobacterium tuberculosis0.0039 μg/mL

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-benzofuran derivatives, and how can these methods be adapted for synthesizing 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran?

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of thin-layer chromatography (TLC) for initial purity assessment (e.g., hexane/ethyl acetate systems) and single-crystal X-ray diffraction for definitive structural confirmation. For example, derivatives like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran were validated via X-ray crystallography, revealing bond lengths (e.g., C–Br = 1.89 Å) and torsion angles critical for confirming stereochemistry . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are also essential for verifying molecular weight and substituent positions.

Advanced Research Questions

Q. How do substituents on the benzofuran core influence the crystal packing and intermolecular interactions of such compounds?

Q. What analytical challenges arise in distinguishing positional isomers of poly-substituted benzofuran derivatives, and how can they be resolved?

  • Methodological Answer : Positional isomers (e.g., bromine at C5 vs. C6) pose challenges in NMR due to overlapping signals. Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can differentiate substituent proximity. For example, in 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran, methyl group orientations were resolved using 2D NMR correlations . High-performance liquid chromatography (HPLC) with chiral columns or ion mobility spectrometry (IMS) may further separate isomers based on differential mobility in gas-phase systems.

Q. What pharmacological screening strategies are recommended for assessing the bioactivity of this compound derivatives?

  • Methodological Answer : Prioritize in silico docking studies to predict binding affinities to targets like serotonin receptors (5-HT), given benzofuran's structural similarity to psychoactive compounds (e.g., 5-APB) . Follow with in vitro assays (e.g., cAMP accumulation for GPCR activity) and cytotoxicity profiling (MTT assay). For example, bromo-substituted benzofurans have shown modulated interactions with cytochrome P450 enzymes, requiring metabolic stability assays .

Contradictions and Considerations

  • Synthetic Yields : Oxidation steps (e.g., sulfanyl to sulfinyl) vary in efficiency (72–85% yields) depending on substituent steric effects .
  • Crystallographic Data : Fluorine substituents reduce symmetry (triclinic vs. monoclinic systems), complicating diffraction analysis .

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